1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine
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Overview
Description
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine is a heterocyclic compound that features a thiazolo[5,4-b]pyridine core fused with a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
The synthesis of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the annulation of a pyridine ring to a thiazole ring.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative is reacted with the thiazolo[5,4-b]pyridine core.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce reduced derivatives of the thiazolo[5,4-b]pyridine core.
Scientific Research Applications
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which is crucial in cancer research. Its ability to inhibit PI3K makes it a promising candidate for developing anticancer drugs.
Biological Studies: The compound’s interactions with various biological targets make it useful in studying cellular signaling pathways and receptor-ligand interactions.
Chemical Biology: It is used as a tool compound to probe the functions of specific enzymes and proteins in biological systems.
Industrial Applications: The compound’s unique structure and reactivity make it valuable in the synthesis of other complex molecules, which can be used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine primarily involves its inhibition of phosphoinositide 3-kinase (PI3K). The compound binds to the active site of PI3K, preventing its interaction with phosphatidylinositol-4,5-bisphosphate (PIP2) and subsequent production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) . This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival . By blocking this pathway, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine can be compared with other similar compounds, such as:
2-Chloro-4-florophenyl sulfonamide: This compound also exhibits PI3K inhibitory activity but with slightly lower potency compared to this compound.
5-Chlorothiophene-2-sulfonamide: Another PI3K inhibitor with a different structural core, showing high inhibitory activity but differing in its binding interactions and potency.
Indole Derivatives: Indole-based compounds also exhibit a range of biological activities, including PI3K inhibition, but their structural differences lead to variations in their pharmacological profiles.
The uniqueness of this compound lies in its specific thiazolo[5,4-b]pyridine core, which provides distinct binding interactions and high potency as a PI3K inhibitor .
Properties
Molecular Formula |
C11H14N4S |
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Molecular Weight |
234.32 g/mol |
IUPAC Name |
1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine |
InChI |
InChI=1S/C11H14N4S/c12-8-3-2-6-15(7-8)11-14-9-4-1-5-13-10(9)16-11/h1,4-5,8H,2-3,6-7,12H2 |
InChI Key |
MLHFWNHJFPCBLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)N=CC=C3)N |
Origin of Product |
United States |
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